4-chloro-N,N-dimethylbenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL-: is an organic compound with the molecular formula C9H10ClNS. It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- typically involves the reaction of 4-chlorobenzenecarbothioamide with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is used as an intermediate in the synthesis of other organic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is used as a catalytic agent and as an additive in petrochemical processes .
Wirkmechanismus
The mechanism of action of BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzenecarbothioamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.
N,N-Dimethylbenzamide: Similar structure but lacks the chlorine and sulfur atoms.
Uniqueness: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is unique due to the presence of both chlorine and sulfur atoms, as well as the dimethyl substitution on the nitrogen atom. These structural features contribute to its distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
15563-46-9 |
---|---|
Molekularformel |
C9H10ClNS |
Molekulargewicht |
199.70 g/mol |
IUPAC-Name |
4-chloro-N,N-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H10ClNS/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
ANUVRTDELFGTRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.